
10-Methyl-2-(pyridin-2-ylethynyl)acridin-9(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Methyl-2-(pyridin-2-ylethynyl)acridin-9(10H)-one is a synthetic organic compound that belongs to the class of acridines. Acridines are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, features a unique structure with a pyridin-2-ylethynyl group attached to the acridine core, which may impart specific chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-2-(pyridin-2-ylethynyl)acridin-9(10H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Acridine Core: Starting from aniline derivatives, the acridine core can be synthesized through cyclization reactions.
Introduction of the Pyridin-2-ylethynyl Group: This step may involve Sonogashira coupling, where a pyridin-2-yl halide reacts with an ethynyl derivative in the presence of a palladium catalyst.
Methylation: The final step could involve the methylation of the acridine nitrogen to obtain the desired compound.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
10-Methyl-2-(pyridin-2-ylethynyl)acridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydroacridine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the acridine or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield acridone derivatives, while reduction could produce dihydroacridines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a fluorescent probe or a DNA intercalator.
Industry: Could be used in the development of dyes, pigments, or other functional materials.
Mecanismo De Acción
The mechanism of action of 10-Methyl-2-(pyridin-2-ylethynyl)acridin-9(10H)-one would depend on its specific application. For instance:
DNA Intercalation: The compound may insert itself between DNA base pairs, disrupting replication and transcription processes.
Enzyme Inhibition: It could inhibit specific enzymes by binding to their active sites or allosteric sites.
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
9-Aminoacridine: Another acridine derivative with applications in microbiology and biochemistry.
2-(Pyridin-2-ylethynyl)aniline: A compound with a similar pyridin-2-ylethynyl group but different core structure.
Uniqueness
10-Methyl-2-(pyridin-2-ylethynyl)acridin-9(10H)-one is unique due to its specific combination of the acridine core and the pyridin-2-ylethynyl group, which may impart distinct chemical and biological properties not found in other similar compounds.
Propiedades
Fórmula molecular |
C21H14N2O |
|---|---|
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
10-methyl-2-(2-pyridin-2-ylethynyl)acridin-9-one |
InChI |
InChI=1S/C21H14N2O/c1-23-19-8-3-2-7-17(19)21(24)18-14-15(10-12-20(18)23)9-11-16-6-4-5-13-22-16/h2-8,10,12-14H,1H3 |
Clave InChI |
LQLFCACHZLXHIB-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)C#CC3=CC=CC=N3)C(=O)C4=CC=CC=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,8S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate](/img/structure/B12431674.png)
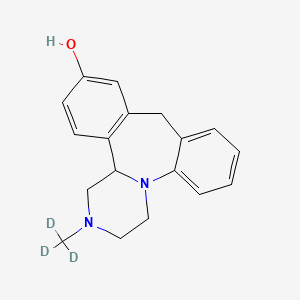

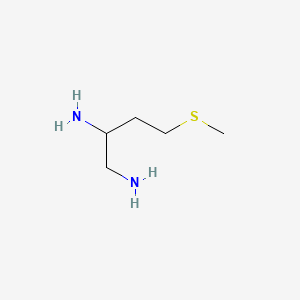

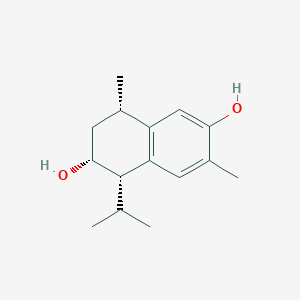
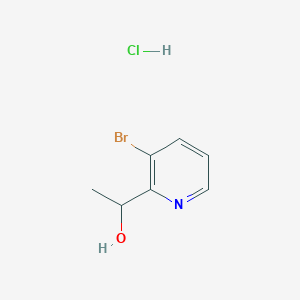
![2-(hydroxymethyl)-6-[[(1S,9R,14R)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B12431714.png)


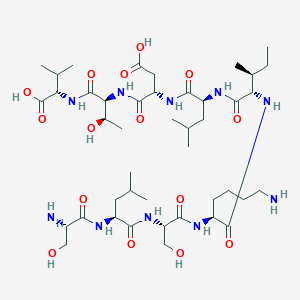


![2-[(Tert-butylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B12431761.png)
